N,N'-bis(4-chlorobenzyl)sulfamide
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Overview
Description
N,N’-bis(4-chlorobenzyl)sulfamide: is a chemical compound with the molecular formula C14H14Cl2N2O2S. It is known for its unique structure, which includes two 4-chlorobenzyl groups attached to a sulfamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-chlorobenzyl)sulfamide typically involves the reaction of 4-chlorobenzylamine with sulfamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-chlorobenzylamine+sulfamide→N,N’-bis(4-chlorobenzyl)sulfamide
Industrial Production Methods: Industrial production of N,N’-bis(4-chlorobenzyl)sulfamide may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial processes often incorporate continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(4-chlorobenzyl)sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N,N’-bis(4-chlorobenzyl)sulfamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: N,N’-bis(4-chlorobenzyl)sulfamide has shown promise in medicinal chemistry as a potential drug candidate. Its interactions with biological targets are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N,N’-bis(4-chlorobenzyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Comparison with Similar Compounds
- N,N’-bis(4-methylbenzyl)sulfamide
- N,N’-bis(4-fluorobenzyl)sulfamide
- N,N’-bis(4-bromobenzyl)sulfamide
Comparison: N,N’-bis(4-chlorobenzyl)sulfamide is unique due to the presence of chlorine atoms in the benzyl groups. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the chlorine atoms can influence the compound’s reactivity, solubility, and interaction with biological targets. The presence of chlorine may enhance the compound’s ability to inhibit specific enzymes or interact with receptors, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-chlorophenyl)methylsulfamoyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2S/c15-13-5-1-11(2-6-13)9-17-21(19,20)18-10-12-3-7-14(16)8-4-12/h1-8,17-18H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPQPFGZQOHNGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)NCC2=CC=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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